molecular formula C5H7NO3 B134368 (E)-3-Methyl-4-nitro-3-butene-2-one CAS No. 149795-00-6

(E)-3-Methyl-4-nitro-3-butene-2-one

Cat. No. B134368
M. Wt: 129.11 g/mol
InChI Key: HBLOOLAOJAVRTK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-Methyl-4-nitro-3-butene-2-one, also known as MNB, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. MNB is a versatile compound that has been used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In

Scientific Research Applications

(E)-3-Methyl-4-nitro-3-butene-2-one has been used in various fields of scientific research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a starting material for the synthesis of various compounds such as 3-methyl-4-nitro-3-butenoic acid, 3-methyl-4-nitro-3-butanol, and 3-methyl-4-nitro-3-buten-1-ol. In medicinal chemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a scaffold for the design of potential anticancer agents and anti-inflammatory agents. In biochemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a probe for the detection of reactive oxygen species and as a substrate for the study of enzyme kinetics.

Mechanism Of Action

The mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one is not fully understood. However, it is known that (E)-3-Methyl-4-nitro-3-butene-2-one can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydrazines. The resulting adducts can then undergo further reactions such as oxidation, reduction, and cyclization. (E)-3-Methyl-4-nitro-3-butene-2-one has also been shown to undergo Michael addition reactions with various electron-rich olefins such as enones and imines.

Biochemical And Physiological Effects

(E)-3-Methyl-4-nitro-3-butene-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (E)-3-Methyl-4-nitro-3-butene-2-one can induce oxidative stress and DNA damage in various cell lines. (E)-3-Methyl-4-nitro-3-butene-2-one has also been shown to inhibit the growth of various cancer cell lines such as HeLa and MCF-7. In vivo studies have shown that (E)-3-Methyl-4-nitro-3-butene-2-one can induce hepatotoxicity and nephrotoxicity in rats and mice.

Advantages And Limitations For Lab Experiments

(E)-3-Methyl-4-nitro-3-butene-2-one has several advantages as a research tool. It is a versatile compound that can be used in various fields of research. (E)-3-Methyl-4-nitro-3-butene-2-one is also relatively easy to synthesize and purify. However, (E)-3-Methyl-4-nitro-3-butene-2-one has several limitations as well. It is a toxic compound that can cause harm to researchers if not handled properly. (E)-3-Methyl-4-nitro-3-butene-2-one is also unstable in aqueous solutions and can undergo hydrolysis or decomposition.

Future Directions

There are several future directions for the research of (E)-3-Methyl-4-nitro-3-butene-2-one. One direction is the development of (E)-3-Methyl-4-nitro-3-butene-2-one derivatives with improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives. The identification of the molecular targets of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives can lead to the development of new therapeutic agents. Furthermore, the development of new methods for the synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives can improve the yield and purity of these compounds. Finally, the study of the toxicity and safety of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives is essential for their potential use as therapeutic agents.

Synthesis Methods

The synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one involves the reaction of 3-methyl-2-butanone with nitric acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic anhydride. The yield of (E)-3-Methyl-4-nitro-3-butene-2-one can be improved by using a higher concentration of nitric acid, a lower temperature, and a longer reaction time. The purity of (E)-3-Methyl-4-nitro-3-butene-2-one can be improved by recrystallization from a suitable solvent.

properties

CAS RN

149795-00-6

Product Name

(E)-3-Methyl-4-nitro-3-butene-2-one

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(E)-3-methyl-4-nitrobut-3-en-2-one

InChI

InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3/b4-3+

InChI Key

HBLOOLAOJAVRTK-ONEGZZNKSA-N

Isomeric SMILES

C/C(=C\[N+](=O)[O-])/C(=O)C

SMILES

CC(=C[N+](=O)[O-])C(=O)C

Canonical SMILES

CC(=C[N+](=O)[O-])C(=O)C

synonyms

3-Buten-2-one, 3-methyl-4-nitro-, (3E)- (9CI)

Origin of Product

United States

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